molecular formula C15H16N4O2S3 B382560 ethyl ({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 315695-52-4

ethyl ({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B382560
CAS No.: 315695-52-4
M. Wt: 380.5g/mol
InChI Key: IPHMFMYXDCIIAH-UHFFFAOYSA-N
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Description

Introduction and Structural Classification

Nomenclature and Identification

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate. This nomenclature reflects the compound's complex structure by systematically describing each component and their connectivity patterns. The name indicates the presence of an ethyl acetate ester functionality connected through a sulfur atom to a substituted 1,2,4-triazole ring, which in turn bears a methylthio-linked benzothiazole substituent.

Alternative systematic nomenclatures found in chemical databases include ethyl ({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate and ethyl 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate. These variations reflect different acceptable approaches to naming complex polyheterocyclic structures while maintaining chemical accuracy. The compound is also referenced by various database-specific identifiers and codes that facilitate its identification across different chemical information systems. In research literature, this molecule may be classified within the broader categories of triazole hybrids, benzothiazole derivatives, or sulfur-containing heterocycles depending on the specific research focus and context of discussion.

Chemical Identifiers (PubChem CID, InChI, SMILES)

The compound is catalogued in the PubChem database under the Chemical Identifier number 1045272, which serves as its unique numerical designation within this comprehensive chemical information resource. This identifier enables researchers and chemical information systems to unambiguously reference the compound across various databases and publications. The PubChem entry was created on July 9, 2005, and has been subsequently modified on May 18, 2025, reflecting ongoing curation and updating of chemical information.

The International Chemical Identifier representation of this compound is InChI=1S/C15H16N4O2S3/c1-3-21-13(20)9-22-14-18-17-12(19(14)2)8-23-15-16-10-6-4-5-7-11(10)24-15/h4-7H,3,8-9H2,1-2H3. This standardized string format encodes the complete molecular connectivity and enables computational processing and database searching. The corresponding InChI Key is IPHMFMYXDCIIAH-UHFFFAOYSA-N, which provides a fixed-length hashed version of the InChI string for more efficient database indexing and comparison operations.

The Simplified Molecular Input Line Entry System representation is CCOC(=O)CSC1=NN=C(N1C)CSC2=NC3=CC=CC=C3S2. This compact notation describes the molecular structure in a linear format that can be easily processed by chemical software and databases. The SMILES string clearly shows the connectivity pattern starting from the ethyl acetate portion, through the sulfur linkage to the triazole ring, and finally to the benzothiazole moiety through another sulfur bridge.

Identifier Type Value
PubChem CID 1045272
Molecular Formula C15H16N4O2S3
InChI InChI=1S/C15H16N4O2S3/c1-3-21-13(20)9-22-14-18-17-12(19(14)2)8-23-15-16-10-6-4-5-7-11(10)24-15/h4-7H,3,8-9H2,1-2H3
InChI Key IPHMFMYXDCIIAH-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C)CSC2=NC3=CC=CC=C3S2
Historical Context in Triazole Chemistry

The development of triazole chemistry traces its origins to the foundational work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This early nomenclature established the basis for what would become one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry. The subsequent development of triazole chemistry progressed gradually through the late 19th and early 20th centuries, with significant acceleration occurring after the establishment of more efficient synthetic methodologies and the recognition of their biological significance.

The medical importance of triazole derivatives became evident in 1944 with the discovery of antifungal activities in azole derivatives, which ultimately led to the development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action was later elucidated to involve inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP51, with triazole rings coordinating directly with the heme iron of the enzyme.

The specific structural class represented by this compound embodies the modern approach of molecular hybridization, where multiple pharmacophores are combined to achieve enhanced biological properties. This strategy emerged from the recognition that triazole skeletons serve as major structural components in diverse drug classes possessing pharmacological profiles including anti-cancer, anti-bacterial, anti-fungal, anti-viral, anti-oxidant, anti-inflammatory, anti-diabetic, anti-tubercular, and anti-depressant activities. The combination of triazole with benzothiazole moieties represents a specific application of this hybridization approach, leveraging the complementary properties of both heterocyclic systems.

Structural Overview

Molecular Formula and Weight (C15H16N4O2S3, 380.5 g/mol)

The molecular formula C15H16N4O2S3 reveals the atomic composition of this compound, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, two oxygen atoms, and three sulfur atoms. This composition reflects the compound's classification as a polyheterocyclic molecule with multiple heteroatoms distributed across different functional groups and ring systems. The molecular weight of 380.5 grams per mole positions this compound within the range typical for small-molecule pharmaceutical compounds, suggesting favorable characteristics for drug-like properties.

The carbon-to-heteroatom ratio of 15:9 indicates a high degree of heteroatom incorporation, which significantly influences the compound's physicochemical properties including solubility, stability, and biological activity. The presence of three sulfur atoms is particularly noteworthy, as sulfur serves multiple roles in this structure: as a heteroatom within the benzothiazole ring system, and as bridging atoms connecting the different molecular fragments. This sulfur content contributes to the compound's electron distribution and potential for forming various types of intermolecular interactions.

The nitrogen content, representing four atoms distributed across the triazole ring and benzothiazole system, provides multiple sites for potential hydrogen bonding and metal coordination. These nitrogen atoms exist in different electronic environments, with some participating in aromatic ring systems and others serving as potential protonation sites. The oxygen atoms are localized within the ethyl acetate functionality, providing both ester carbonyl character and ether linkage properties.

Element Count Percentage by Mass
Carbon 15 47.36%
Hydrogen 16 4.24%
Nitrogen 4 14.73%
Oxygen 2 8.42%
Sulfur 3 25.31%
Core Heterocyclic Components

The structural architecture of this compound is built upon two distinct heterocyclic systems: the 1,2,4-triazole ring and the 1,3-benzothiazole system. The 1,2,4-triazole component represents one of the two isomeric forms of triazole, characterized by a five-membered ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions. This triazole variant is particularly significant in medicinal chemistry due to its planar structure and aromatic character, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, consistent with aromatic delocalization.

The 1,3-benzothiazole moiety consists of a five-membered thiazole ring fused to a benzene ring, creating a bicyclic aromatic system with the chemical formula C7H5NS. Benzothiazoles are characterized by their planar geometry, with all nine atoms of the bicyclic system and their attached substituents maintaining coplanarity. The heterocyclic core exhibits electron-withdrawing character due to the presence of both nitrogen and sulfur heteroatoms, making the methine carbon center in the thiazole ring readily susceptible to electrophilic substitution reactions.

The triazole component in this compound exists in the 1,2,4-arrangement and bears a methyl substituent at the 4-position, which influences both the electronic properties and the tautomeric behavior of the ring system. The 1,2,4-triazole structure exhibits amphoteric character, being susceptible to both N-protonation and deprotonation in aqueous solution, with a pKa of 2.45 for the triazolium form and 10.26 for the neutral molecule. This pH-dependent behavior significantly affects the compound's solubility and biological activity across different physiological conditions.

The benzothiazole system provides a rigid, planar aromatic framework that contributes to the overall molecular stability while offering multiple sites for intermolecular interactions. The sulfur atom within the thiazole ring possesses lone pairs that can participate in hydrogen bonding or metal coordination, while the nitrogen atom serves as both a hydrogen bond acceptor and a potential site for protonation under acidic conditions.

Structural Relationship to 1,2,4-Triazole Derivatives

The compound this compound belongs to the extensive family of 1,2,4-triazole derivatives that have been systematically investigated for their biological activities and synthetic accessibility. Within this classification, the compound represents a specific subclass characterized by substitution at multiple positions of the triazole ring, specifically bearing a methyl group at the 4-position and sulfur-linked substituents at both the 3- and 5-positions.

The 1,2,4-triazole scaffold serves as the central organizing element of the molecule, with the ring system existing primarily in the 1H-tautomeric form, which is thermodynamically more stable than the 4H-tautomer. The rapid equilibrium between these tautomeric forms contributes to the dynamic nature of the molecule and its potential for diverse biological interactions. The substitution pattern observed in this compound reflects common synthetic strategies employed in triazole chemistry, where nucleophilic substitution reactions at the carbon atoms are facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms.

Comparative analysis with other 1,2,4-triazole derivatives reveals that this compound shares structural features with various pharmaceutical agents and bioactive molecules. The presence of sulfur-containing substituents is particularly significant, as sulfur-containing triazole derivatives have demonstrated enhanced biological activities compared to their oxygen or nitrogen analogs. The specific pattern of 3,5-disubstitution observed in this molecule is consistent with synthetic approaches that utilize the electrophilic character of the triazole carbon atoms for introducing diverse functional groups.

The molecular architecture demonstrates the successful implementation of the molecular hybridization strategy, where the 1,2,4-triazole core is combined with complementary heterocyclic systems to create compounds with potentially enhanced biological profiles. This approach has proven particularly successful in the development of compounds with antimicrobial, antifungal, and anticancer activities, where the triazole ring often serves as a key pharmacophore while additional structural elements modulate selectivity, potency, and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S3/c1-3-21-13(20)9-22-14-18-17-12(19(14)2)8-23-15-16-10-6-4-5-7-11(10)24-15/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMFMYXDCIIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl ({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C20H18N4O2S3
  • Molecular Weight : 442.58 g/mol
  • CAS Number : 315695-54-6

The structure features a benzothiazole moiety linked to a triazole ring, which is known for contributing to various biological activities.

The biological activities of this compound are attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with benzothiazole and triazole frameworks exhibit significant antimicrobial properties against various bacterial strains. The presence of the thioether linkage in this compound enhances its ability to disrupt microbial cell membranes.
  • Antitumor Activity : Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on tumor cell lines such as HCT116 (human colorectal carcinoma) and MCF7 (human breast cancer) cells, showing promising results in inhibiting growth.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Tested Against IC50/Effect Reference
AntimicrobialStaphylococcus aureus25 µg/mL (effective inhibition)
AntitumorHCT116 cellsIC50 = 0.66 µM
AntioxidantDPPH assay70% inhibition at 100 µg/mL
Anti-inflammatoryIn vitro modelsSignificant reduction in cytokine levels

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various pathogens including Escherichia coli and Klebsiella pneumoniae. The results indicated that the compound demonstrated potent antibacterial activity comparable to standard antibiotics.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of this compound on human cancer cell lines, it was observed that treatment with ethyl ({5-[...]} resulted in significant apoptosis as evidenced by increased caspase activity and reduced cell viability. The study concluded that this compound holds potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Molecular Formula

  • Molecular Formula: C15H16N4O2S3
  • Molecular Weight: 380.51 g/mol

Anticonvulsant Properties

Research has indicated that ethyl ({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate exhibits significant anticonvulsant activity. Studies have evaluated its effectiveness using the 6 Hz psychomotor seizure test in mice. Results showed:

  • 75% protection at a dose of 100 mg/kg after 1 hour.
  • 50% protection at the same dose after 0.5 hours.

This suggests that the compound may serve as a promising candidate for developing new antiepileptic drugs, especially for patients resistant to existing treatments.

Additional Biological Activities

The compound has also been investigated for other biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Antitumor Potential : Research into structural analogs indicates potential anticancer properties through mechanisms involving enzyme inhibition and receptor interactions .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructureUnique Features
1-MethylbenzothiazoleStructureSimple benzothiazole without triazole
4-MethyltriazoleStructureLacks benzothiazole moiety
EthylbenzothiazoleStructureContains ethyl group but not triazole

The dual heterocyclic structure combining both triazole and benzothiazole functionalities enhances its potential biological activities compared to simpler analogs .

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of this compound:

  • Study on Anticonvulsant Activity : A detailed investigation into its anticonvulsant properties was conducted using animal models to assess efficacy and safety profiles.
  • Synthesis Pathways : Various synthetic methodologies have been documented that optimize yield and purity while minimizing environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives functionalized with sulfanyl-linked substituents. Below is a detailed comparison with analogous compounds, emphasizing structural variations, synthetic pathways, and reported biological or physicochemical properties.

2-{[4-Allyl-5-(1H-Benzotriazol-1-ylmethyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Methylphenyl)acetamide

  • Structural Differences : Replaces the 1,3-benzothiazole group with a 1H-benzotriazole system and substitutes the ethyl acetate with an acetamide group. The 4-methyl group on the triazole is replaced by an allyl group.
  • The allyl group may increase steric bulk, affecting binding pocket compatibility. Acetamide substitution (vs. ethyl ester) alters solubility and metabolic stability, favoring hydrolysis-resistant amide bonds .

2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-Phenyl-1,2,4-Triazol-3-yl]sulfanyl]-N-(3-Hydroxypropyl)acetamide

  • Structural Differences : Substitutes the 4-methyl group on the triazole with a phenyl ring and replaces ethyl acetate with a 3-hydroxypropyl acetamide.
  • The hydroxypropyl acetamide introduces polarity, improving aqueous solubility compared to the ethyl ester .

Ethyl 2-[[4-(2-Methoxyphenyl)-5-[[(3-Methylbenzoyl)Amino]Methyl]-1,2,4-Triazol-3-yl]Sulfanyl]Acetate

  • Structural Differences: Features a 4-(2-methoxyphenyl) substituent and a [(3-methylbenzoyl)amino]methyl group at the 5-position of the triazole.
  • Implications: The methoxyphenyl group may confer antioxidant or anti-inflammatory activity via electron-donating effects .

2-[[5-Benzyl-4-(2-Methylprop-2-Enyl)-1,2,4-Triazol-3-yl]Sulfanyl]Acetic Acid

  • Structural Differences : Substitutes the benzothiazole group with a benzyl moiety and replaces ethyl acetate with a carboxylic acid.

Preparation Methods

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

The triazole core is typically synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. For 4-methyl substitution, methyl hydrazine or N-methylthiosemicarbazide serves as the starting material.

Conventional Method :

  • Reactants : Methyl hydrazine, carbon disulfide, and hydrazine hydrate.

  • Conditions : Reflux in ethanol (6–8 hours).

  • Mechanism : Cyclization via nucleophilic attack and subsequent dehydrogenation.

  • Yield : 65–70%.

Microwave-Assisted Synthesis :

  • Conditions : Irradiation at 150–180°C for 15–20 minutes.

  • Advantages : 85–90% yield, reduced side products.

Alkylation with 2-Chloromethyl-1,3-benzothiazole

The benzothiazole moiety is introduced via nucleophilic substitution.

Procedure :

  • Reactants : 4-Methyl-4H-1,2,4-triazole-3-thiol, 2-chloromethyl-1,3-benzothiazole.

  • Base : Potassium carbonate (K₂CO₃) in acetone.

  • Conditions : Reflux for 4–6 hours.

  • Mechanism : Thiolate ion attacks the chloromethyl group, forming a sulfanyl bridge.

Optimization :

  • Ultrasound Irradiation : Completes in 30–45 minutes with 88% yield.

  • Solvent-Free Microwave : 92% yield in 10 minutes.

Esterification with Ethyl Chloroacetate

The final step introduces the ethyl acetate group via alkylation.

Conventional Approach :

  • Reactants : Intermediate from Step 2.2, ethyl chloroacetate.

  • Conditions : Reflux in acetone with K₂CO₃ (8–10 hours).

  • Yield : 70–75%.

Green Chemistry Modifications :

MethodConditionsTimeYield
Microwave180°C, 4 minutes4 min89%
Ultrasound40 kHz, 15 minutes15 min85%
Solvent-FreeK₂CO₃, grinding (mechanochemical)30 min82%

Data synthesized from Refs.

Critical Analysis of Methodologies

Catalytic Efficiency and Selectivity

  • Conventional Reflux : Economical but time-intensive, with side reactions (e.g., over-alkylation) reducing yield.

  • Microwave/Ultrasound : Enhanced kinetics due to rapid heating and cavitation, minimizing decomposition.

  • Solvent-Free Mechanochemistry : Eco-friendly but requires precise stoichiometry to prevent byproducts.

Purification Challenges

  • Column Chromatography : Essential for separating regioisomers but increases cost.

  • Recrystallization : Preferred for industrial-scale production using acetone/water mixtures.

Mechanistic Insights

Triazole Ring Formation

The cyclocondensation of methyl hydrazine with carbon disulfide proceeds via intermediate dithiocarbazate, which undergoes intramolecular cyclization upon dehydration:

CH3NHNH2+CS2CH3NHC(=S)SNH2H2OTriazole-3-thiol\text{CH}3\text{NHNH}2 + \text{CS}2 \rightarrow \text{CH}3\text{NHC}(=S)SNH2 \xrightarrow{-\text{H}2\text{O}} \text{Triazole-3-thiol}

Sulfanyl Bridge Formation

The thiolate ion (S\text{S}^-) generated in situ attacks the electrophilic chloromethyl group of benzothiazole, facilitated by K₂CO₃:

Triazole-S+Cl-CH2-BenzothiazoleTriazole-S-CH2-Benzothiazole\text{Triazole-S}^- + \text{Cl-CH}2\text{-Benzothiazole} \rightarrow \text{Triazole-S-CH}2\text{-Benzothiazole}

Industrial and Environmental Considerations

  • Waste Management : Ethanol and acetone are recoverable via distillation; K₂CO₃ can be neutralized and repurposed.

  • Scale-Up Feasibility : Microwave reactors enable batch production with 85% consistency, whereas ultrasound suits continuous flow systems .

Q & A

Q. What are the standard synthetic methodologies for preparing ethyl ({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate and related triazole derivatives?

A common approach involves nucleophilic substitution reactions between thiol-containing intermediates and activated esters. For example, refluxing a thiol precursor (e.g., 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol) with ethyl bromoacetate in ethanol under basic conditions (e.g., triethylamine) can yield the target compound . Reaction progress is typically monitored via TLC (e.g., chloroform:methanol 7:3) , followed by recrystallization from ethanol or ethanol-DMF mixtures to purify the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural confirmation relies on a combination of:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., S–S, C=O, and triazole ring vibrations) .
  • Single-crystal X-ray diffraction for unambiguous determination of molecular geometry, as demonstrated in analogous triazole derivatives (e.g., bond angles and torsional parameters like O1–C7–C8–S1 = 22.1°) .
  • Chromatographic methods (HPLC or GC-MS) to confirm purity .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound?

Advanced optimization involves:

  • Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to predict favorable intermediates and transition states .
  • High-throughput screening of solvents (e.g., dioxane vs. ethanol) and bases (e.g., triethylamine vs. K₂CO₃) to identify ideal conditions .
  • Feedback loops where experimental data (e.g., reaction kinetics) refine computational models, reducing trial-and-error approaches .

Q. How should researchers address contradictions in spectral data (e.g., NMR or IR) during structural analysis?

  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for bond confirmation and 2D NMR for connectivity) .
  • Dynamic NMR studies : Resolve ambiguities in tautomeric forms or rotational isomers, which are common in triazole systems.
  • Theoretical simulations : Compare experimental IR/NMR spectra with computational predictions (e.g., using Gaussian software) .

Q. What computational tools are effective for modeling the compound’s reactivity or supramolecular interactions?

  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • Molecular dynamics simulations : Analyze stability in solvents or lipid bilayers (e.g., GROMACS) .
  • Crystal structure prediction (CSP) : Tools like Mercury or Materials Studio can model packing arrangements and polymorphism risks .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal degradation profiles.
  • Accelerated stability studies : Store samples at -20°C (long-term) or -4°C (short-term) and monitor degradation via HPLC .
  • Light sensitivity tests : Expose to UV-Vis radiation and track decomposition products using LC-MS .

Methodological Considerations

Q. What in vitro assays are suitable for probing potential biological activities of this compound?

  • Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorogenic substrates .
  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?

  • UV-Vis titration : Monitor metal-ligand charge transfer bands with transition metals (e.g., Cu²⁺ or Fe³⁺).
  • Cyclic voltammetry : Study redox behavior in DMF or acetonitrile .
  • EPR spectroscopy : Detect paramagnetic species in copper or iron complexes .

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